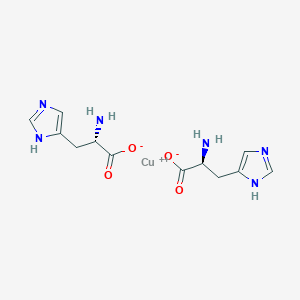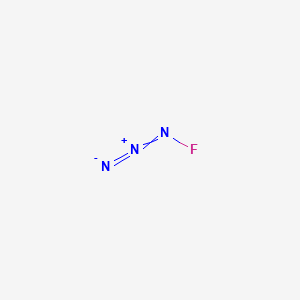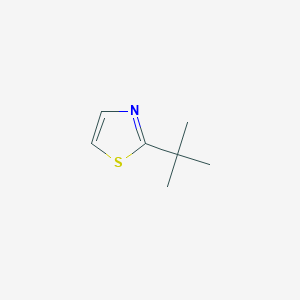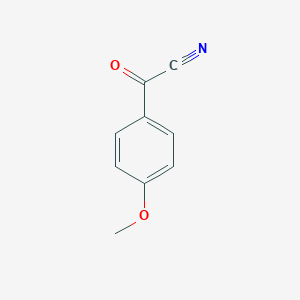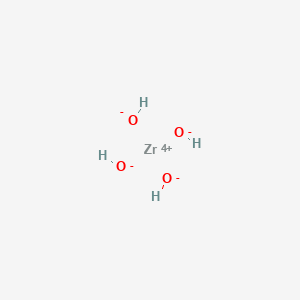
氢氧化锆
概述
描述
Zirconium hydroxide is an inorganic compound with the chemical formula Zr(OH)₄. It is a white, amorphous powder that is insoluble in water but soluble in acids and alkalis. Zirconium hydroxide is commonly used as a precursor for the synthesis of zirconium dioxide (zirconia), which has numerous industrial and scientific applications.
Synthetic Routes and Reaction Conditions:
Precipitation Method: Zirconium hydroxide can be synthesized by the precipitation of zirconium salts, such as zirconium oxychloride, with a base like ammonium hydroxide or sodium hydroxide.
Hydrothermal Method: This method involves the reaction of zirconium salts with a base under high temperature and pressure conditions.
Industrial Production Methods:
Neutralization Precipitation: In industrial settings, zirconium hydroxide is often produced by neutralizing zirconium oxychloride with a base.
Alkoxide Hydrolysis: Another industrial method involves the hydrolysis of zirconium alkoxides in the presence of water and an acid catalyst.
Types of Reactions:
Decomposition: When heated to around 550°C, zirconium hydroxide decomposes to form zirconium dioxide and water.
Common Reagents and Conditions:
Bases: Ammonium hydroxide, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid, phosphoric acid.
Temperature: Decomposition occurs at 550°C.
Major Products:
Zirconium Dioxide (ZrO₂): Formed by the decomposition of zirconium hydroxide.
Zirconium Salts: Formed by the reaction with mineral acids.
Chemistry:
Biology and Medicine:
Antimicrobial Activity: Zirconium hydroxide exhibits antimicrobial properties, making it useful in medical applications.
Industry:
科学研究应用
纳米催化剂
氧化锆基纳米材料可以从氢氧化锆中提取,在纳米催化剂领域有着广泛的应用 . 这些纳米催化剂可以提高化学反应速度,在各种工业过程中具有重要价值 .
纳米传感器
氧化锆纳米材料也用于制造纳米传感器 . 这些传感器可以检测纳米尺度环境的变化,在环境监测、医疗保健等领域发挥作用 .
吸附剂
氢氧化锆可以用作吸附剂 . 吸附剂是能够在其表面捕获粒子的材料。 在这种情况下,氢氧化锆可用于去除各种介质中的污染物 .
生物医学应用
氧化锆纳米材料在牙科和药物递送方面具有卓越的生物医学应用 . 它们具有生物相容性,因此在人体中使用是安全的 .
生物学特性
作用机制
Target of Action
Zirconium hydroxide, often referred to as hydrous zirconia, is an ill-defined material or family of materials described as ZrO2·nH2O and Zr(OH)4·nH2O . It is widely employed in the preparation of solid acid catalysts and has found numerous applications as nanocatalysts, nanosensors, adsorbents . The primary targets of zirconium hydroxide are these various applications where it exhibits its unique properties.
Mode of Action
Zirconium hydroxide interacts with its targets primarily through its physicochemical properties. For instance, in the synthesis of zirconia nanoparticles, zirconium hydroxide plays a crucial role. The dimension and structure of precursors could be modulated by adjusting pH . In another example, zirconium hydroxide is used as an impregnating material on activated carbon to develop a novel adsorbent for the removal of anionic reactive dye .
Biochemical Pathways
It’s known that zirconium-based materials have higher binding capacities towards important anionic and cationic contaminants, such as copper, lead, arsenic, fluoride, and phosphate . This suggests that zirconium hydroxide may interact with these elements and compounds in the environment, affecting their biochemical pathways.
Pharmacokinetics
It is known that zirconium hydroxide is a white to off-white solid that is sparingly soluble in water . It has relatively high specific surface area, ion exchange capacity, good thermal stability, and dielectric properties . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of zirconium hydroxide’s action are largely dependent on its application. For instance, in the context of water treatment, zirconium hydroxide can adsorb various contaminants, thereby purifying the water . In the context of nanomaterial synthesis, zirconium hydroxide can serve as a precursor, leading to the formation of zirconia nanoparticles with specific phases and shapes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of zirconium hydroxide. For instance, the nature and concentration of bases, the process temperature, and the ratio of the reagents can affect the characteristics of zirconium hydroxides synthesized via heterophase conversion of zirconium oxychloride octahydrate . Additionally, high concentrations of CO2 can reduce the decomposition kinetics of certain compounds by occupying zirconium hydroxide’s active sites with carbonaceous adsorbates .
生化分析
Biochemical Properties
It is known that Zirconium hydroxide is a metal oxide with the ability to rapidly neutralize a range of chemical warfare agents
Cellular Effects
It has been suggested that the intracellular pathway involves the transportation of metal ions into the cell by interaction with the negative receptors of the cell wall
Molecular Mechanism
It is known that Zirconium hydroxide can be used as a catalyst to accelerate various organic transformations
Temporal Effects in Laboratory Settings
Zirconium hydroxide exhibits high thermal stability . An in situ XRD study showed that the amorphous ZrO2, obtained after removal of the pore templating agent, begins to crystallize in air from 420 °C
Metabolic Pathways
It is known that Zirconium hydroxide can be used as a catalyst in various organic reactions
Transport and Distribution
It has been suggested that the intracellular pathway involves the transportation of metal ions into the cell by interaction with the negative receptors of the cell wall
相似化合物的比较
Zirconium Dioxide (ZrO₂): A common product derived from zirconium hydroxide, used in ceramics and catalysis.
Zirconium Chloride (ZrCl₄): Formed by the reaction of zirconium hydroxide with hydrochloric acid, used as a catalyst in organic synthesis.
Zirconium Sulfate (Zr(SO₄)₂): Formed by the reaction with sulfuric acid, used in various industrial applications.
Uniqueness: Zirconium hydroxide is unique due to its versatility as a precursor for various zirconium compounds and its wide range of applications in catalysis, drug delivery, and industrial processes. Its ability to form stable complexes with different reagents and its high surface area make it an invaluable material in scientific research and industrial applications .
属性
IUPAC Name |
zirconium(4+);tetrahydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H2O.Zr/h4*1H2;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIMOVORXAUUQK-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O4Zr, Zr(OH)4 | |
| Record name | Zirconium tetrahydroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium_tetrahydroxide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Zirconium(IV) hydroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_hydroxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065774 | |
| Record name | Zirconium hydroxide (Zr(OH)4), (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
| Record name | Zirconium hydroxide (Zr(OH)4), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
14475-63-9, 12688-15-2 | |
| Record name | Zirconium tetrahydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14475-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012688152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014475639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium hydroxide (Zr(OH)4), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium hydroxide (Zr(OH)4), (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium tetrahydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zirconium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIRCONIUM (IV) HYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5YIC9E1JX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Zirconium Hydroxide interact with target substances for removal?
A1: Zirconium Hydroxide exhibits a strong affinity for specific ions and molecules. Its effectiveness stems from its surface hydroxyl groups, which can engage in various interactions:
- Adsorption: Electrostatic forces between the positively charged Zirconium Hydroxide surface and negatively charged species like phosphate, sulfate, and fluoride ions facilitate their adsorption. [, , , , ]
- Ion Exchange: Zirconium Hydroxide can exchange its surface hydroxyl groups with target anions in solution, leading to effective removal. [, ]
- Ligand Exchange: This process is crucial for phosphate adsorption, where phosphate ions replace surface hydroxyl groups on Zirconium Hydroxide, forming strong inner-sphere complexes. []
Q2: Can co-adsorbed water affect the performance of Zirconium Hydroxide in capturing carbon dioxide (CO2)?
A2: Unlike some materials like zeolite 13X, mesoporous Zirconium Hydroxide demonstrates resilience to co-adsorbed water during CO2 capture. Studies show that it maintains reversible CO2 adsorption-desorption behavior even in the presence of water, making it suitable for real-world CO2 capturing processes. []
Q3: What spectroscopic techniques are useful for characterizing Zirconium Hydroxide?
A3: Various spectroscopic methods provide insights into the structure and properties of Zirconium Hydroxide:
- X-Ray Diffraction (XRD): XRD helps identify the crystalline phases present, differentiating between amorphous and crystalline forms of Zirconium Hydroxide. [, , , , , ]
- X-Ray Photoelectron Spectroscopy (XPS): XPS analyzes the surface chemistry, revealing the presence of hydroxyl groups, their types (terminal or bridging), and the oxidation state of Zirconium. [, , , ]
- Raman Spectroscopy: This technique is sensitive to changes in the crystal structure and can differentiate between various Zirconium Oxide polymorphs. [, ]
- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present, including hydroxyl groups and any organic modifications. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly solid-state NMR, can probe the local environment of atoms in Zirconium Hydroxide, providing insights into its structure and interactions with adsorbates. [, ]
Q4: How does the calcination temperature influence the properties of Zirconium Hydroxide?
A4: Calcination temperature plays a crucial role in determining the final structure and properties of Zirconium Hydroxide:
- Crystal Structure: At low calcination temperatures (<100°C), Zirconium Hydroxide remains amorphous. As the temperature rises, it transforms into various crystalline phases, primarily tetragonal and monoclinic Zirconium Oxide. [, , , , ]
- Stability: Calcination enhances the thermal and chemical stability of Zirconium Hydroxide by removing water molecules and promoting crystallization. [, ]
Q5: Is Zirconium Hydroxide stable in acidic or alkaline conditions?
A5: Zirconium Hydroxide exhibits varying stability depending on pH and temperature.
- Acidic Conditions: While generally stable under mildly acidic conditions, prolonged exposure to highly acidic environments can lead to dissolution. [, ]
Q6: How does the stability of Zirconium Hydroxide impact its applications?
A6: The stability of Zirconium Hydroxide under different conditions dictates its suitability for various applications:
- Adsorbent: Its stability in both acidic and alkaline environments makes it a versatile adsorbent for various pollutants across a wide pH range. [, , , , , ]
- Catalyst: The thermal stability achieved through calcination makes Zirconium Hydroxide a suitable support material for high-temperature catalytic reactions. [, , ]
- Biomedical Applications: Its biocompatibility and potential biodegradability make it attractive for biomedical applications, but further research is needed to assess long-term stability and potential effects in biological environments. [, , ]
Q7: Does Zirconium Hydroxide exhibit any catalytic activity?
A9: While Zirconium Hydroxide itself possesses limited catalytic activity, it serves as an excellent support material for various catalysts. Its high surface area, tunable porosity, and thermal stability make it suitable for anchoring catalytically active metal nanoparticles. [, , , ]
Q8: How does the surface area of Zirconium Hydroxide influence its catalytic performance?
A10: A higher surface area generally translates to more available active sites for catalytic reactions. Mesoporous Zirconium Hydroxide, with its high surface area, exhibits superior catalytic activity in reactions like CO2 adsorption and n-pentane isomerization. [, ]
Q9: Can the catalytic properties of Zirconium Hydroxide be further modified?
A9: Yes, modifying Zirconium Hydroxide can enhance its catalytic properties:
- Sulfation: Treating Zirconium Hydroxide with sulfate ions creates sulfated Zirconia, a solid acid catalyst with applications in isomerization reactions. [, ]
- Metal Loading: Impregnating Zirconium Hydroxide with metals like Platinum (Pt) or Ruthenium (Ru) generates supported metal catalysts, highly effective in reactions like n-pentane isomerization and hydrogenation. [, ]
- Ammonium Modification: Incorporating ammonium groups onto the surface of Zirconium Hydroxide improves its phosphate adsorption capacity and selectivity. []
Q10: How is computational chemistry employed to study Zirconium Hydroxide?
A10: Computational methods are invaluable for investigating the properties and behavior of Zirconium Hydroxide at the molecular level:
- Density Functional Theory (DFT) Calculations: DFT helps understand the interactions between Zirconium Hydroxide and target molecules, elucidate reaction mechanisms, and predict the stability of different structures. []
- Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of Zirconium Hydroxide in solution, including its interaction with water molecules and other solutes. []
Q11: How does the structure of Zirconium Hydroxide influence its adsorption capacity for pollutants?
A11: The adsorption capacity of Zirconium Hydroxide is directly related to its structure:
- Surface Hydroxyl Groups: The number and accessibility of surface hydroxyl groups are crucial for adsorption. Modifying the synthesis conditions or incorporating specific functional groups can tailor the density and reactivity of these sites. [, , , , ]
- Surface Area and Porosity: A high surface area and porous structure provide more adsorption sites and facilitate the diffusion of pollutants, leading to enhanced removal efficiency. [, , ]
- Crystal Structure: Different crystalline forms of Zirconium Oxide, such as tetragonal and monoclinic, exhibit variations in their surface properties and adsorption behavior. [, ]
Q12: How can the stability of Zirconium Hydroxide be enhanced?
A12: Several strategies can improve the stability of Zirconium Hydroxide:
- Calcination: Heating Zirconium Hydroxide at elevated temperatures removes water molecules and promotes crystallization, enhancing its thermal and chemical stability. [, ]
- Surface Modification: Coating Zirconium Hydroxide with protective layers or incorporating specific functional groups can improve its resistance to harsh conditions. [, ]
- Controlled Synthesis: Optimizing the synthesis parameters, such as pH, temperature, and aging time, can influence the particle size, morphology, and stability of Zirconium Hydroxide. [, , , , ]
Q13: How is the adsorption capacity of Zirconium Hydroxide for pollutants quantified?
A13: Several techniques are used to measure the adsorption capacity of Zirconium Hydroxide:
- Batch Adsorption Experiments: These experiments involve contacting a known amount of Zirconium Hydroxide with a solution containing the target pollutant. By measuring the concentration of the pollutant in the solution before and after contact, the amount adsorbed can be calculated. [, , , , ]
- Adsorption Isotherms: Isotherms are graphical representations of the equilibrium relationship between the amount of adsorbate adsorbed on the surface of the adsorbent (Zirconium Hydroxide) and the concentration of the adsorbate in the solution at a constant temperature. Common isotherm models used to fit the experimental data include Langmuir and Freundlich models. [, ]
Q14: How can the morphology and particle size of Zirconium Hydroxide be characterized?
A14: Microscopic techniques are essential for characterizing the morphology and particle size of Zirconium Hydroxide:
- Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the size, shape, and arrangement of Zirconium Hydroxide particles, even at the nanoscale. [, , ]
- Scanning Electron Microscopy (SEM): SEM offers detailed surface images, revealing the morphology and texture of Zirconium Hydroxide particles. [, , ]
- Dynamic Light Scattering (DLS): DLS measures the hydrodynamic size distribution of particles in solution, providing information about the aggregation behavior of Zirconium Hydroxide. []
Q15: Are there any alternatives to Zirconium Hydroxide for pollutant removal?
A15: Yes, various alternative adsorbents exist, each with its advantages and limitations:
- Activated Carbon: Highly porous with a large surface area, effective for a wide range of pollutants, but can be costly and difficult to regenerate. []
- Zeolite: Microporous aluminosilicates with high selectivity for specific ions, but their performance can be hampered by the presence of water. []
- Iron Oxides: Effective for removing arsenic and other heavy metals, but their adsorption capacity can be lower than Zirconium Hydroxide. []
- Layered Double Hydroxides (LDHs): Highly versatile materials with tunable properties, but their synthesis can be more complex. []
Q16: Can Zirconium Hydroxide be reused after pollutant adsorption?
A16: Yes, Zirconium Hydroxide can be regenerated and reused multiple times, enhancing its cost-effectiveness and reducing waste:
- Desorption: Treating the spent Zirconium Hydroxide with an appropriate desorbing agent can release the adsorbed pollutants, allowing the material to be reused. [, , , ]
- Regeneration: After desorption, Zirconium Hydroxide can be further treated to restore its original adsorption capacity. [, ]
Q17: What are some essential tools for researching Zirconium Hydroxide?
A17: Effective research on Zirconium Hydroxide requires a combination of experimental and computational tools:
- Material Synthesis & Characterization: Facilities for synthesizing Zirconium Hydroxide with controlled properties (e.g., sol-gel synthesis, hydrothermal methods) and characterizing its structure and morphology (e.g., XRD, TEM, SEM, BET surface area analysis) are essential. [, , , , , , ]
- Adsorption & Catalysis Testing: Equipment for conducting adsorption experiments (e.g., batch adsorption setups, gas adsorption analyzers) and evaluating catalytic activity (e.g., gas chromatography, mass spectrometry) is crucial. [, , , , ]
- Computational Resources: Access to high-performance computing clusters and software for performing DFT calculations and MD simulations is beneficial for understanding the molecular-level behavior of Zirconium Hydroxide. [, ]
Q18: What are some significant historical developments in Zirconium Hydroxide research?
A18: Key milestones in Zirconium Hydroxide research include:
- Early Applications: The use of Zirconium Hydroxide for various applications, including pigment production and catalysis, dates back to the early 20th century. []
- Development of Zirconia Ceramics: The discovery of Zirconia's excellent mechanical and thermal properties led to its widespread use in ceramics, with Zirconium Hydroxide serving as a key precursor material. []
- Advances in Nanotechnology: The development of nanostructured Zirconium Hydroxide materials with enhanced surface area and reactivity opened up new possibilities for adsorption, catalysis, and biomedical applications. [, , , ]
Q19: What are some emerging interdisciplinary applications of Zirconium Hydroxide?
A19: The unique properties of Zirconium Hydroxide make it a promising candidate for various interdisciplinary applications:
- Environmental Remediation: Combining Zirconium Hydroxide with other materials like Layered Double Hydroxides (LDHs) creates hybrid adsorbents with synergistic effects for removing multiple pollutants simultaneously. []
- Catalysis and Energy: Incorporating Zirconium Hydroxide into advanced catalytic systems for clean energy production, such as fuel cells and hydrogen production, is an active area of research. [, , ]
- Biomedical Engineering: Exploring the use of Zirconium Hydroxide in drug delivery systems, biosensors, and bone tissue engineering is gaining traction due to its biocompatibility and potential biodegradability. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


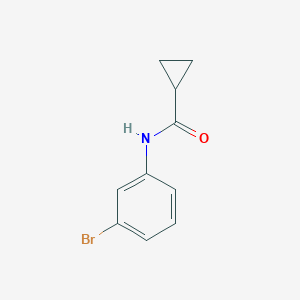
![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)
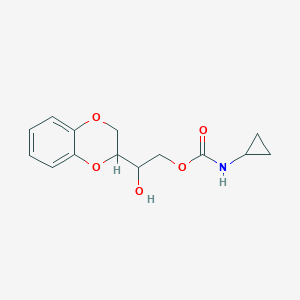
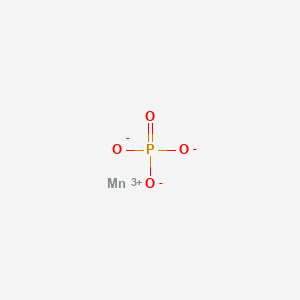
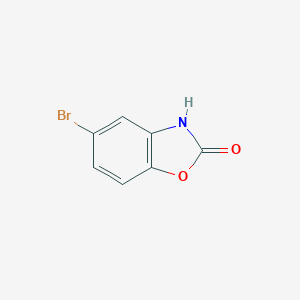
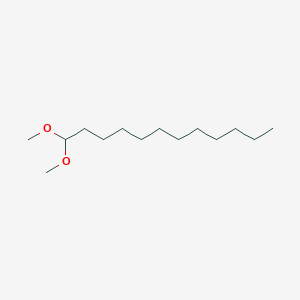
![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)
